molecular formula C4HCl2FN2O2S B2604789 4,6-Dichloropyrimidine-5-sulfonyl fluoride CAS No. 2228587-08-2

4,6-Dichloropyrimidine-5-sulfonyl fluoride

Cat. No. B2604789
CAS RN: 2228587-08-2
M. Wt: 231.02
InChI Key: GVYBXUSZFLJJOL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 4,6-Dichloropyrimidine-5-sulfonyl fluoride is 1S/C4HCl2FN2O2S/c5-3-2 (12 (7,10)11)4 (6)9-1-8-3/h1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. The compound has a molecular weight of 231.03 .

Scientific Research Applications

Heterocyclic Compound Synthesis

4,6-Dichloropyrimidine-5-sulfonyl fluoride serves as a critical intermediate in the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A notable study by Tucker, Chenard, and Young (2015) demonstrated a 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, showcasing the reagent's utility in accessing a variety of heterocyclic sulfonyl fluorides with significant chemical stability issues (Tucker, Chenard, & Young, 2015).

Sulfonyl Fluoride Synthesis Methodology

Laudadio et al. (2019) introduced an environmentally benign electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides and potassium fluoride. This method eliminates the need for additional oxidants or catalysts, offering a mild reaction condition that accommodates a broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. This innovation opens up new avenues for synthesizing sulfonyl fluorides, highlighting the compound's relevance in sulfur(VI) fluoride exchange-based click chemistry (Laudadio et al., 2019).

PET Tracer Precursor Development

In the realm of radiopharmaceuticals, Gebhardt and Saluz (2012) synthesized a novel sulfonamide derivative for use as a precursor in fluoride chemistry, particularly in the synthesis of (18F)fluoride. This work underscores the compound's potential in developing intermediates for positron emission tomography tracers, which are critical for advancing diagnostic imaging technologies (Gebhardt & Saluz, 2012).

Mechanism of Action

Mode of Action

4,6-Dichloropyrimidine-5-sulfonyl fluoride interacts with its targets through a mechanism known as Sulfonyl Fluoride Exchange (SuFEx). This process involves the transfer of the sulfonyl fluoride group from the compound to its target, resulting in the modification of the target .

Biochemical Pathways

The modification of protein residues by sulfonyl fluorides can potentially affect a wide range of biochemical pathways, depending on the specific proteins and residues targeted .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. Given its potential to modify various protein residues, it could have diverse effects at the molecular and cellular levels .

properties

IUPAC Name

4,6-dichloropyrimidine-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2FN2O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYBXUSZFLJJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)S(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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